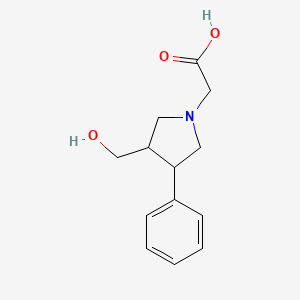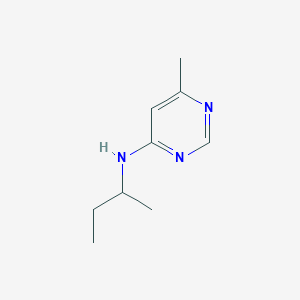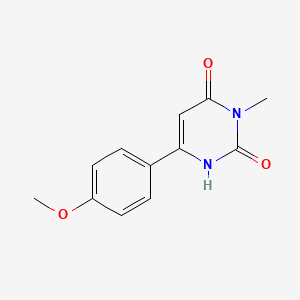
1-Thiazol-4-YL-ethylamine
Descripción general
Descripción
1-Thiazol-4-yl-ethylamine, also known by its CAS Number 885279-02-7, is a chemical compound with the linear formula C5H8N2S . It has a molecular weight of 128.2 . It is a colorless liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Thiazol-4-YL-ethylamine is 1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.
Physical And Chemical Properties Analysis
1-Thiazol-4-YL-ethylamine is a colorless liquid . It has a molecular weight of 128.2 and its linear formula is C5H8N2S .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including those with the “1-Thiazol-4-YL-ethylamine” moiety, are known for their antimicrobial properties. They have been used in the development of compounds like sulfathiazole, which is effective against a broad spectrum of microorganisms .
Anticancer and Antitumor Applications
“1-Thiazol-4-YL-ethylamine” derivatives have shown promise in anticancer research. Compounds with thiazole structures have been synthesized and reported to exhibit cytotoxic activity on various human tumor cell lines, indicating potential for cancer treatment .
Antiretroviral Applications
Thiazole compounds have been utilized in antiretroviral drugs such as ritonavir, which is used in the treatment of HIV/AIDS. The thiazole ring plays a crucial role in the drug’s efficacy .
Antifungal Applications
The thiazole ring is present in antifungal drugs like abafungin, which is indicative of the potential for “1-Thiazol-4-YL-ethylamine” to be used in developing new antifungal agents .
Anti-Alzheimer’s Applications
Thiazole derivatives have been associated with anti-Alzheimer’s activity, suggesting that “1-Thiazol-4-YL-ethylamine” could be a candidate for the development of drugs targeting neurodegenerative diseases .
Antihypertensive Applications
Research has indicated that thiazole derivatives can exhibit antihypertensive effects. This opens up possibilities for “1-Thiazol-4-YL-ethylamine” to be used in the creation of new blood pressure-lowering medications .
Antioxidant Applications
Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some compounds with the thiazole structure have shown potent antioxidant activity, which is essential for protecting cells from oxidative stress .
Industrial Applications
Beyond pharmaceuticals, “1-Thiazol-4-YL-ethylamine” and its derivatives find applications in industries such as agrochemicals, photographic sensitizers, and as catalysts. Their versatility makes them valuable in a wide range of industrial processes .
Safety and Hazards
When handling 1-Thiazol-4-YL-ethylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If inhaled or ingested, seek immediate medical attention .
Direcciones Futuras
While specific future directions for 1-Thiazol-4-YL-ethylamine are not detailed in the search results, it’s worth noting that thiazole derivatives have been extensively studied for their diverse structures and applications in catalysis, medicine, magnetism, photochemistry, and other fields . This suggests that 1-Thiazol-4-YL-ethylamine could potentially have a wide range of applications in these areas.
Mecanismo De Acción
Target of Action
1-Thiazol-4-YL-ethylamine is a compound that has been studied for its diverse biological activities Thiazole derivatives, which include 1-thiazol-4-yl-ethylamine, have been found to interact with various biological targets, including enzymes and receptors in the physiological systems .
Mode of Action
The mode of action of 1-Thiazol-4-YL-ethylamine involves its interaction with these targets. The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These interactions can lead to changes in the physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .
Biochemical Pathways
1-Thiazol-4-YL-ethylamine may affect various biochemical pathwaysMolecules containing a thiazole ring, such as 1-thiazol-4-yl-ethylamine, can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of 1-Thiazol-4-YL-ethylamine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-Thiazol-4-YL-ethylamine could have similar impacts at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-Thiazol-4-YL-ethylamine can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents . Additionally, storage conditions can impact the stability of 1-Thiazol-4-YL-ethylamine .
Propiedades
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSQSRLKMIEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595113 | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thiazol-4-YL-ethylamine | |
CAS RN |
885279-02-7 | |
| Record name | α-Methyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-bromoethyl)phenyl]methanesulfonamide](/img/structure/B1369936.png)





![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)




![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
